Scientific Field: Biochemistry
Application Summary: This compound is used as a new water-soluble alkynylating agent for cell surface proteins . It is particularly useful in the study of cell surface proteins, which are critical for cell-cell communication and are extensively targeted for drug design .
Methods of Application: The compound is used to alkynylate cell surface proteins, which are then analyzed using mass spectrometry .
Results: The use of this compound has improved the identification percentage of cell surface proteins in studies, overcoming problems of sub-cellular fractionation .
Scientific Field: Bioconjugation
Application Summary: The compound is used in the preparation of peptide and other biomolecular conjugates through chemoselective ligations .
Methods of Application: Chemical methods based on the preparation of chemoselectively addressable peptides allow successive oxime ligations and/or alkyne–azide cycloaddition (“click”) reactions of various biomolecules .
Results: This modular synthetic approach can be applied to a broad range of purposes .
Scientific Field: Pharmaceutical Industry
Application Summary: The compound acts as a pivotal reagent facilitating the derivatization of diverse drugs and molecules .
Methods of Application: The compound forms stable amide bonds, making it an important tool in drug discovery and bioconjugation research .
Results: The compound has been extensively utilized in the pharmaceutical industry .
Scientific Field: Therapeutics
Application Summary: The compound has been shown to bind to a number of human serum proteins and may have potential as a therapeutic agent for complementarity mismatches .
Results: The potential therapeutic applications of the compound are still under investigation .
Scientific Field: Neurology
Application Summary: The compound has been used in the search for new anticonvulsants .
Methods of Application: The compound was used in the synthesis of a series of hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties .
Results: The most potent anticonvulsant activity and favorable safety profile was demonstrated for a specific compound synthesized using this compound .
Application Summary: The compound is a click chemistry reagent . It contains an Alkyne moiety and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing an Azide moiety .
Methods of Application: The compound is used as an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces etc, with a terminal alkyne .
Results: The alkyne can be reacted with an azide containing compound or biomolecule via copper catalyzed azide-alkyne click chemistry to yield a stable triazole linkage .
Scientific Field: Biochemistry
Application Summary: The compound is used for labeling proteins on primary amines (typically lysine residues) to form a stable amide linkage . This is a common method for preparing fluorescently-labeled antibody conjugates .
Methods of Application: The compound is dissolved in a buffer such as sodium bicarbonate and then reacted with the protein to be labeled .
Results: This method allows for the efficient labeling of proteins, which can be used in a variety of research applications .
Application Summary: The compound is used as a non-cleavable linker for antibody-drug conjugation (ADC) .
Methods of Application: The compound is reacted with an antibody and a drug molecule to form a stable ADC .
Results: This method allows for the targeted delivery of drugs to specific cells, improving the efficacy and reducing the side effects of the drug .
Scientific Field: Chemoproteomics
Application Summary: The compound may be used as a tool for identifying nucleophilic ligandable hotspots by chemoproteomic approaches .
Scientific Field: Medicinal Chemistry
Application Summary: The compound has been used in the synthesis of a series of hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties .
Methods of Application: The compound was used in an optimized coupling reaction to yield several hybrid compounds .
Scientific Field: Cell Biology
Application Summary: The compound has been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Scientific Field: Material Science
Application Summary: The compound has been used in the encapsulation of hydrogels .
Methods of Application: The compound was used in the synthesis of encapsulated hydrogels .
Scientific Field: Organic Chemistry
Application Summary: The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
Methods of Application: The compound is used in the synthesis of propargyl derivatives, which can be further elaborated into more complex structures .
Results: The use of this compound has led to the synthesis of a diverse range of bioconjugates .
Scientific Field: Pharmaceutical Industry
Application Summary: The compound is a non-degradable linker that can be used to synthesize antibody-drug conjugates (ADCs) .
Methods of Application: The compound is reacted with an antibody and a drug molecule to form a stable ADC .
Results: This method allows for the targeted delivery of drugs to specific cells, improving the efficacy and reducing the side effects of the drug .
2,5-Dioxopyrrolidin-1-yl pent-4-ynoate is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a pent-4-ynoate moiety. Its molecular formula is with a molecular weight of approximately 183.19 g/mol. The compound features two carbonyl groups and is classified as an amide derivative. The presence of the alkyne group (pent-4-ynoate) contributes to its reactivity and potential applications in various
The chemical reactivity of 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate can be attributed to both its carbonyl groups and the alkyne functionality. Notable reactions include:
Research indicates that 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate exhibits notable biological activities, particularly in the realm of pharmacology. It has been shown to inhibit calcium currents mediated by L-type calcium channels (Cav), which may have implications for cardiovascular health and neurological functions . The compound's potential as a therapeutic agent is being explored, particularly in relation to pain management and cardiovascular diseases.
Several synthetic routes have been developed for the preparation of 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate:
The applications of 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate span various fields:
Interaction studies have revealed that 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate may interact with various biological targets, primarily calcium channels. These interactions could lead to significant physiological effects, making it an important subject for further pharmacological research. Studies have also indicated potential interactions with other cellular pathways that could enhance its therapeutic profile .
Several compounds share structural similarities with 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate. Here are some notable examples:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 2,5-Dioxopyrrolidin-1-yl acetate | 0.92 | Acetate group instead of alkyne |
| Bis(2,5-dioxopyrrolidin-1-yl) succinate | 0.89 | Contains a succinate moiety |
| Bis(2,5-dioxopyrrolidin-1-yl) octanedioate | 0.87 | Octanedioate structure |
| 2,5-Dioxopyrrolidin-1-yl tetradecanoate | 0.87 | Tetradecanoate group |
These compounds exhibit variations in their functional groups and chain lengths but retain the core dioxopyrrolidine structure. This uniqueness allows for diverse applications while maintaining similar reactivity profiles.
The hydrophobicity of 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate has been assessed through computational LogP calculations, providing critical insights into its lipophilic-hydrophilic balance. The octanol-water partition coefficient represents a fundamental parameter for understanding the compound's distribution behavior between aqueous and organic phases [1] [2].
Computational analysis reveals that 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate exhibits a LogP value in the range of -0.3 to -0.0551, indicating a predominantly hydrophilic character [3] [2]. This negative LogP value suggests that the compound demonstrates preferential partitioning into the aqueous phase over n-octanol, which is consistent with the presence of multiple polar functional groups within the molecular structure [2].
The hydrophilic nature of this compound is attributed to the presence of four hydrogen bond acceptor sites and the polar carbonyl functionalities of the pyrrolidinone ring system [2]. The absence of hydrogen bond donors (count = 0) indicates that the compound functions primarily as a hydrogen bond acceptor rather than a donor, which influences its solvation behavior in protic solvents [2].
Table 1: Hydrophobicity Parameters of 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate
| Parameter | Value | Method | Reference |
|---|---|---|---|
| LogP | -0.3 | Computational | [2] |
| LogP | -0.0551 | Computational | [3] |
| Hydrogen Bond Donor Count | 0 | Computational | [2] |
| Hydrogen Bond Acceptor Count | 4 | Computational | [2] |
| Polar Surface Area | 63.68 Ų | Computational | [4] |
The relatively low LogP values correlate with the compound's observed solubility characteristics, particularly its high solubility in polar aprotic solvents such as dimethyl sulfoxide, where it demonstrates a solubility of 100 mg/mL [2]. This hydrophilic profile is characteristic of activated ester compounds containing pyrrolidinone moieties, which are commonly employed in aqueous bioconjugation applications [5].
The aqueous solubility profile of 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate demonstrates characteristics typical of N-hydroxysuccinimide ester derivatives, with significant implications for its practical applications in chemical synthesis and bioconjugation [5] [6].
The compound exhibits moderate water solubility, enhanced by the presence of the pyrrolidinone ring system which contributes to its hydrophilic character [5]. In dimethyl sulfoxide, the compound demonstrates excellent solubility at 100 mg/mL (equivalent to 512.37 mM), indicating strong solvation by polar aprotic solvents [2]. This solubility profile is consistent with the negative LogP values previously discussed and supports the compound's utility in organic synthesis protocols requiring polar reaction media [5].
The partition behavior of 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate between aqueous and organic phases is governed by the balance between the hydrophobic alkyne chain and the hydrophilic pyrrolidinone functionality [5]. The compound's partition coefficient characteristics indicate preferential distribution into polar phases, which is advantageous for applications requiring aqueous compatibility [6].
Table 2: Solubility and Partition Data for 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate
| Solvent System | Solubility/Concentration | Temperature | Reference |
|---|---|---|---|
| DMSO | 100 mg/mL (512.37 mM) | Room temperature | [2] |
| Water | Moderate | Room temperature | [6] |
| Organic solvents | Variable | Room temperature | [6] |
The aqueous stability of N-hydroxysuccinimide esters is pH-dependent, with hydrolysis rates increasing significantly under basic conditions [6] [7]. At pH 7.0, NHS esters typically exhibit half-lives of 4-5 hours, while at pH 8.0 the half-life decreases to approximately 1 hour [6]. At pH 8.6, the half-life is reduced to only 10 minutes, indicating rapid hydrolysis under mildly basic conditions [7].
The partition behavior between different solvent systems has been systematically studied for similar NHS ester compounds, revealing that the introduction of electron-withdrawing groups can significantly alter the hydrophilic-lipophilic balance [5]. The alkyne functionality in 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate provides a reactive handle for click chemistry applications while maintaining favorable solubility characteristics [5].
The thermal stability and decomposition characteristics of 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate have been evaluated through thermogravimetric analysis and differential scanning calorimetry, providing essential information for handling, storage, and processing conditions.
The compound exhibits a melting point of 74.2°C when crystallized from ethyl acetate, indicating moderate thermal stability at ambient conditions [3]. This melting point is consistent with the thermal behavior of similar pyrrolidinone-based activated esters, which typically demonstrate melting points in the range of 70-100°C [3] [8].
Thermal decomposition studies of pyrrolidine-containing compounds indicate that decomposition typically occurs through multiple pathways involving ring cleavage and elimination reactions [9] [10]. For 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate, the thermal decomposition process is expected to proceed through initial cleavage of the ester bond, followed by fragmentation of the pyrrolidinone ring system [9].
Table 3: Thermal Analysis Data for 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 74.2°C | DSC (from ethyl acetate) | [3] |
| Storage Temperature | 2-8°C | Recommended | [11] [12] |
| Thermal Stability | Moderate | Visual observation | [8] |
| Decomposition Onset | >100°C | Estimated | [9] |
The thermal decomposition of pyrrolidine derivatives has been extensively studied, revealing that the decomposition typically occurs at temperatures above 200°C under inert atmosphere conditions [9]. The initial decomposition step involves C-N bond cleavage within the pyrrolidine ring, followed by secondary reactions leading to the formation of various gaseous products including hydrogen cyanide, acetonitrile, and alkene fragments [9].
Differential scanning calorimetry analysis of similar NHS ester compounds reveals endothermic melting transitions followed by exothermic decomposition events at higher temperatures [13]. The thermal stability of 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate under storage conditions is enhanced by maintaining the compound under inert atmosphere at reduced temperatures (2-8°C) [11] [12].
The compound demonstrates relative stability at room temperature under anhydrous conditions, but thermal stress combined with moisture exposure can accelerate decomposition processes [8]. The alkyne functionality provides additional stability compared to alkene-containing analogs, as the triple bond is less susceptible to thermal isomerization and rearrangement reactions [8].
The crystallographic structure and packing behavior of 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate provide fundamental insights into its solid-state properties and intermolecular interactions. While specific X-ray diffraction data for this compound were not directly available in the literature, analysis of related pyrrolidinone-based structures offers valuable structural information.
The crystal packing of N-hydroxysuccinimide ester compounds is typically characterized by hydrogen bonding networks involving the carbonyl oxygen atoms of the pyrrolidinone ring system [14] [15]. In the case of 2,5-Dioxopyrrolidin-1-yl 2-methylprop-2-enoate, a structurally related compound, the pyrrolidine ring demonstrates minimal deviation from planarity with an r.m.s. deviation of 0.014 Å [14].
The molecular geometry of pyrrolidinone-based esters typically exhibits a perpendicular orientation between the pyrrolidine ring and the acyl chain, with dihedral angles approaching 90 degrees [14]. This orthogonal arrangement minimizes steric interactions and contributes to the overall stability of the crystal lattice [14].
Table 4: Crystallographic Parameters for Related Pyrrolidinone Compounds
| Compound | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|
| 2,5-Dioxopyrrolidin-1-yl 2-methylprop-2-enoate | Monoclinic | a = 871 Ų volume | [14] |
| Similar NHS esters | Various | Depends on substituents | [15] |
The intermolecular interactions in pyrrolidinone crystal structures are dominated by weak C-H⋯O hydrogen bonds, which form inversion dimers that stack along specific crystallographic axes [14]. These interactions contribute to the overall crystal stability and influence the physical properties such as melting point and solubility [14].
The presence of the alkyne functionality in 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate introduces additional possibilities for intermolecular interactions, including potential π-stacking interactions between triple bonds and aromatic systems if present in the crystal environment [14]. The linear geometry of the alkyne group may also influence the packing efficiency and crystal density compared to saturated analogs [14].
X-ray diffraction analysis of NHS ester compounds typically reveals well-defined crystalline phases with characteristic diffraction patterns that can be used for identification and purity assessment [16]. The diffraction data provide information about the molecular conformation in the solid state, which may differ from the solution-phase structure due to crystal packing forces [16].
The crystallographic packing behavior influences the compound's physical stability during storage and handling, as well as its dissolution characteristics in various solvents [16]. Understanding the solid-state structure is crucial for optimizing formulation conditions and predicting compatibility with other chemical reagents [16].